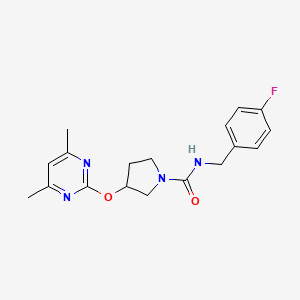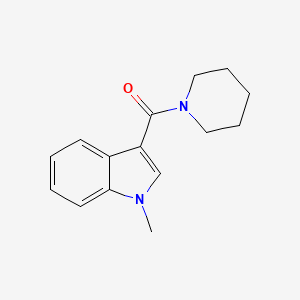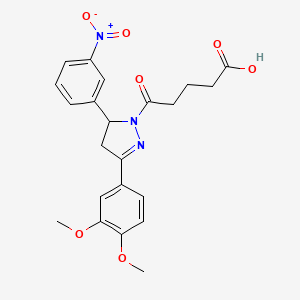
5-(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C22H23N3O7 and its molecular weight is 441.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Structural Analysis
Anion-Directed Organized Assemblies : Research on protonated pyrazole-based ionic salts demonstrates the potential for creating organized assemblies through anion-directed strategies. The study showcases how different anions can influence the structural architecture of these compounds, suggesting their utility in material science and coordination chemistry (Zheng et al., 2013).
Crystal Structure and Hirshfeld Surface Analysis : A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure determined, highlighting the role of hydrogen bond interactions in stabilizing the crystal structure. This provides insights into the structural characteristics of similar pyrazole derivatives (Prabhuswamy et al., 2016).
Biological Activities
- Anti-inflammatory and Antimicrobial Properties : A study on novel pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties demonstrated significant anti-inflammatory and antimicrobial activities. These derivatives, including compounds with dimethoxyphenyl groups, exhibited promising inhibitory activities against pro-inflammatory cytokines and pathogenic microbes, suggesting their potential as therapeutic agents (Keche et al., 2012).
Material Science and Herbicidal Activity
- Herbicidal Activity of Pyrazole Derivatives : Research into pyrazole benzophenone derivatives as potential herbicides found that these compounds exhibit significant herbicidal activity, particularly against barnyard grass, while being safer for maize. This suggests the utility of pyrazole derivatives in agricultural applications as new, effective herbicides (Fu et al., 2017).
Optoelectronics and Electrochromic Materials
- Electrochromic Materials : A study focused on polymeric electrochromic materials incorporating thiophene derivatives and pyrazine as donor and acceptor units, respectively, revealed promising electrochromic properties. These materials exhibited significant color changes and high coloration efficiency, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).
Properties
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-31-19-10-9-14(12-20(19)32-2)17-13-18(15-5-3-6-16(11-15)25(29)30)24(23-17)21(26)7-4-8-22(27)28/h3,5-6,9-12,18H,4,7-8,13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCAROAAASNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2834961.png)
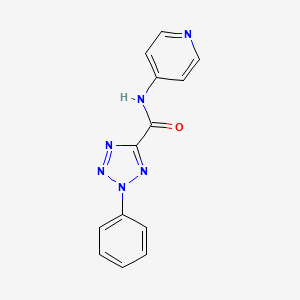
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)
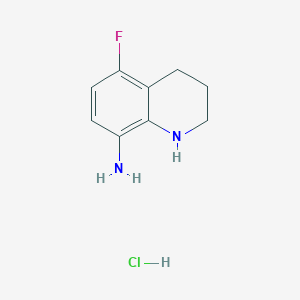
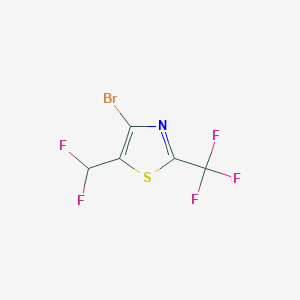
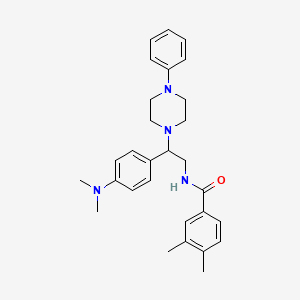

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
